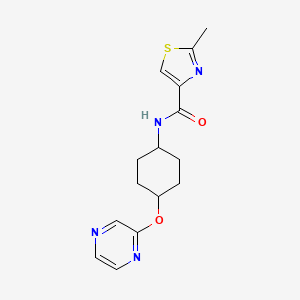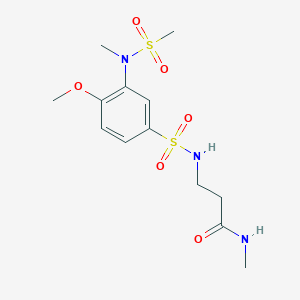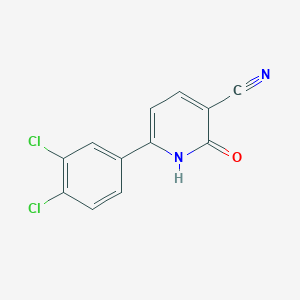
N-(4-fluoro-3-nitrophenyl)-3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluoro-3-nitrophenyl)-3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C17H10F2N4O5 and its molecular weight is 388.287. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibitors of Gene Expression
A study by Palanki et al. (2000) explored the structure-activity relationship of N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, an inhibitor of transcription mediated by NF-kappaB and AP-1 transcription factors. The research aimed at improving its potential oral bioavailability, revealing the critical nature of the carboxamide group at the 5-position for activity. This research demonstrates the compound's potential application in gene expression regulation (Palanki et al., 2000).
Biological Activity and Larvicidal Effects
Gorle et al. (2016) synthesized a series of pyrimidine derivatives, including 5-fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine, and examined their larvicidal activity. This research highlights the compound's potential in pest control and biological activity studies (Gorle et al., 2016).
Anticancer Activity
A study by Hassan et al. (2015) investigated the cytotoxic activity of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases against various human cancer cell lines. This research suggests the potential application of such compounds in cancer treatment and the development of new anticancer drugs (Hassan et al., 2015).
Sensor Applications
Verbitskiy et al. (2018) developed new fluorophores based on pyrimidines for the detection of nitroaromatic compounds. These compounds, featuring a pyrene electron-donating fragment, were utilized in sensor prototypes for explosive detection, illustrating the application in chemical sensing and security (Verbitskiy et al., 2018).
Synthesis and Properties of Polyamides
Research by Hsiao et al. (1999) focused on the synthesis of new aromatic polyamides derived from fluorene-based compounds. This study reveals the application in material science, particularly in the development of polymers with specific properties (Hsiao et al., 1999).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-fluoro-3-nitrophenyl)-3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide involves the reaction of 4-fluoro-3-nitroaniline with 4-fluorobenzoyl chloride to form N-(4-fluoro-3-nitrophenyl)-4-fluorobenzamide. This intermediate is then reacted with ethyl acetoacetate and ammonium acetate to form 3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide, which is then further reacted with hydroxylamine hydrochloride to form the final product.", "Starting Materials": [ "4-fluoro-3-nitroaniline", "4-fluorobenzoyl chloride", "ethyl acetoacetate", "ammonium acetate", "hydroxylamine hydrochloride" ], "Reaction": [ "Step 1: React 4-fluoro-3-nitroaniline with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form N-(4-fluoro-3-nitrophenyl)-4-fluorobenzamide.", "Step 2: React N-(4-fluoro-3-nitrophenyl)-4-fluorobenzamide with ethyl acetoacetate and ammonium acetate in ethanol to form 3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide.", "Step 3: React 3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide with hydroxylamine hydrochloride in ethanol to form N-(4-fluoro-3-nitrophenyl)-3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide." ] } | |
Numéro CAS |
887900-10-9 |
Formule moléculaire |
C17H10F2N4O5 |
Poids moléculaire |
388.287 |
Nom IUPAC |
N-(4-fluoro-3-nitrophenyl)-3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C17H10F2N4O5/c18-9-1-4-11(5-2-9)22-16(25)12(8-20-17(22)26)15(24)21-10-3-6-13(19)14(7-10)23(27)28/h1-8H,(H,20,26)(H,21,24) |
Clé InChI |
BPERSCOKKLQDMA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N2C(=O)C(=CNC2=O)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-])F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1-((3'-chloro-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole](/img/structure/B2641048.png)
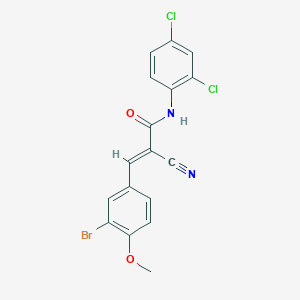
![(E)-3-[4-(difluoromethylsulfanyl)phenyl]prop-2-enoic acid](/img/structure/B2641051.png)
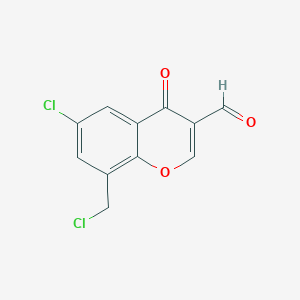

![N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2641054.png)
![4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]benzenol](/img/structure/B2641055.png)
![2-Ethyl-5-((4-phenylpiperazin-1-yl)(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2641056.png)

